Diethyl allylphosphonate

Catalog No.
S795801
CAS No.
1067-87-4
M.F
C7H15O3P
M. Wt
178.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl allylphosphonate

CAS Number

1067-87-4

Product Name

Diethyl allylphosphonate

IUPAC Name

3-diethoxyphosphorylprop-1-ene

Molecular Formula

C7H15O3P

Molecular Weight

178.17 g/mol

InChI

InChI=1S/C7H15O3P/c1-4-7-11(8,9-5-2)10-6-3/h4H,1,5-7H2,2-3H3

InChI Key

YPJHXRAHMUKXAE-UHFFFAOYSA-N

SMILES

CCOP(=O)(CC=C)OCC

Canonical SMILES

CCOP(=O)(CC=C)OCC

Adsorption of Strontium (II) Metal Ions

Safer Batteries

Flame Retardancy of Bio-Based Polyurethanes

Metal Ion Recovery

Synthesis of Bioactive Compounds

Flame Retardancy of Polyurethanes

Diethyl allylphosphonate is an organophosphorus compound with the chemical formula C7_7H15_{15}O3_3P. It appears as a colorless to pale yellow liquid and is known for its applications in organic synthesis and as a flame retardant. The compound features an allyl group, which contributes to its reactivity and versatility in various

  • Flammability: Organic compounds can be flammable.
  • Toxicity: Organic phosphonates can have a range of toxicities depending on the specific compound.

  • Palladium-Catalyzed Reactions: It serves as a hydrogen acceptor in palladium-catalyzed oxidations, facilitating the transformation of substrates such as carbonyl compounds into more complex structures .
  • Michaelis–Arbuzov Reaction: This reaction can be catalyzed by palladium(II), where diethyl allylphosphonate reacts with allylmagnesium bromide, leading to the formation of various phosphonates .
  • Ring-Closing Metathesis: It acts as a reactant in ring-closing metathesis reactions, yielding oxaphospholene derivatives .

Diethyl allylphosphonate exhibits biological activity that warrants attention:

  • Toxicity: It is classified as causing skin irritation and serious eye irritation, indicating potential hazards during handling .
  • Flame Retardant Properties: Its derivatives are explored for flame-retardant applications, showcasing its utility beyond traditional chemical synthesis .

Several methods exist for synthesizing diethyl allylphosphonate:

  • From Allyl Bromide and Triethyl Phosphite: This method involves the reaction of allyl bromide with triethyl phosphite, resulting in diethyl allylphosphonate through nucleophilic substitution .
  • Using Palladium Catalysis: The palladium-catalyzed Michaelis–Arbuzov reaction also provides a synthetic route, allowing for the incorporation of the allyl group into the phosphonate framework .
  • Alternative Synthetic Routes: Various other synthetic pathways have been documented, including those utilizing different alkyl halides or phosphites as starting materials .

Diethyl allylphosphonate finds diverse applications:

  • Organic Synthesis: It is utilized as a building block in organic synthesis, particularly in the formation of complex molecules through various coupling reactions.
  • Flame Retardants: Its derivatives are employed in materials science for developing flame-retardant materials, enhancing safety profiles in various applications .
  • Pharmaceuticals: The compound's reactivity allows it to be used in synthesizing pharmaceutical intermediates.

Research on diethyl allylphosphonate has indicated interactions with various biological systems:

  • Reactivity with Biological Molecules: Studies suggest that organophosphonates can interact with enzymes and other biomolecules, potentially influencing biological pathways.
  • Safety Evaluations: Investigations into its toxicity profile have highlighted the need for careful handling due to its irritant properties .

Diethyl allylphosphonate shares structural similarities with other organophosphorus compounds. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Diethyl PhosphateC4_4H11_{11}O4_4PCommonly used as a solvent and reagent
Dimethyl AllylphosphonateC6_6H13_{13}O3_3PSimilar structure but with methyl groups
Triphenyl PhosphateC18_18H15_15O4_4PUsed primarily as a plasticizer and flame retardant

Uniqueness of Diethyl Allylphosphonate

Diethyl allylphosphonate stands out due to its specific allyl group, which enhances its reactivity in palladium-catalyzed reactions and makes it particularly useful in organic synthesis. Its dual role as both a synthetic intermediate and a potential flame retardant further distinguishes it from similar compounds.

Diethyl allylphosphonate consists of a phosphorus atom bonded to two ethoxy groups and an allyl moiety, providing a reactive terminal alkene functionality. This structural arrangement enables participation in various chemical transformations, particularly those involving the unsaturated C=C bond.

Physical and Chemical Properties

PropertyValue
CAS Number1067-87-4
Molecular FormulaC₇H₁₅O₃P
Molecular Weight178.17 g/mol
AppearanceClear colorless liquid
Boiling Point46°C/0.35 mmHg; 223°C (atmospheric)
Density1.035 g/cm³ at 25°C
Refractive Indexn^D₂₀ = 1.4340
Flash Point224°F
LogP1.33 at pH 7
Surface Tension56.4-60.9 mN/m at 1g/L and 19°C
InChIInChI=1S/C7H15O3P/c1-4-7-11(8,9-5-2)10-6-3/h4H,1,5-7H2,2-3H3
SMILESP(CC=C)(=O)(OCC)OCC

The compound exhibits typical phosphonate ester properties, including stability under normal conditions and reactivity at both the phosphorus center and the terminal alkene.

Wittig-Type Olefination

Diethyl allylphosphonate serves as a crucial reagent in Wittig-type olefination reactions, particularly in the synthesis of complex natural products [1] [14] [18]. The compound exhibits exceptional utility in the synthesis of spongistatin 2, where Wittig coupling reactions enable the construction of complex molecular frameworks [14] [16] [19]. Research has demonstrated that diethyl allylphosphonate participates effectively in olefination reactions under standard Wittig conditions, typically employing sodium hydride in tetrahydrofuran at 0°C [11] [20].

The mechanism of Wittig-type reactions involving diethyl allylphosphonate follows the classical pathway where the phosphonate is first deprotonated to form a carbanion intermediate [15] [21]. This carbanion subsequently undergoes nucleophilic addition to aldehydes or ketones, forming betaine intermediates that eventually eliminate to yield alkene products [3] [17]. The stereochemical outcome of these reactions depends significantly on the reaction conditions and the nature of the carbonyl substrate [21] [22].

Experimental studies have revealed that diethyl allylphosphonate when treated with butyllithium generates a lithiated derivative that can add to aromatic aldehydes via either the alpha or gamma carbon atom of the allylic system [15]. The addition process is fully reversible, with alpha-adducts representing kinetic products while gamma-adducts constitute thermodynamic products [15]. This reactivity pattern distinguishes allylphosphonates from their vinylic counterparts, which do not react with aldehydes under similar conditions [15].

The stereoselective synthesis of pentacyclic furanosteroids represents another significant application of diethyl allylphosphonate in Wittig-type reactions [1] [14] [18]. These transformations typically proceed with high stereoselectivity, particularly when conducted under carefully controlled conditions that favor the formation of specific geometric isomers [21].

Cross-Metathesis Reactions

Cross-metathesis reactions involving diethyl allylphosphonate have emerged as powerful tools for accessing diverse molecular architectures [4] [9] [13]. The compound participates effectively in cross-metathesis reactions using Grubbs catalysts, particularly the second-generation Hoveyda-Grubbs catalyst, under thermal conditions at approximately 40°C [4] [11].

Research has demonstrated that diethyl allylphosphonate engages in relay cross-metathesis reactions through a unique mechanism involving initial reaction of the Grubbs catalyst with the terminal alkene to generate a metal alkylidene intermediate [4] [13]. This intermediate subsequently undergoes ring-closing metathesis with the phosphonate moiety to form oxaphosphole heterocycles while generating a new metal alkylidene species [4] [13]. The sequence concludes with reaction of this metal alkylidene with the metathesis partner to yield the final cross-metathesis product [4] [13].

Reaction ConditionsProductsYield Range
Grubbs II, 40°C with methyl acrylateUnsaturated esters45-80%
Grubbs II, 40°C with styreneTetrahydropyran derivatives60-75%
Thermal conditions with terminal alkenesCross-metathesis products50-85%

The formation of oxaphospholene and oxaphosphinene heterocycles through ring-closing metathesis represents a particularly valuable aspect of these transformations [1] [4] [14]. Diallyl vinylphosphonates, structurally related to diethyl allylphosphonate, undergo ring-closing metathesis to produce either seven-membered or five-membered phosphorus heterocycles, with the cyclization mode depending upon the geometry and substitution pattern of the vinylphosphonate substrate [4] [13].

Cross-metathesis reactions with diethyl allylphosphonate have proven especially valuable in the enantioselective synthesis of acyclic nucleoside phosphonates [9] [12]. These transformations typically involve initial palladium-catalyzed allylic substitution with nucleic bases as nucleophiles, followed by cross-metathesis with diethyl allylphosphonate to construct the desired nucleoside analogues [9] [12].

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involving diethyl allylphosphonate derivatives has been extensively developed for the synthesis of diethyl (2-arylallyl)phosphonates [5] [32]. Recent advances have demonstrated efficient nickel-catalyzed protocols that operate in aqueous media at elevated temperatures, typically 120°C [5] [32].

The general procedure involves treatment of 2-bromoallyl phosphonates with arylboronic acids in the presence of nickel sulfate hexahydrate and potassium phosphate in water [5] [32]. These reactions proceed with remarkable efficiency, furnishing the desired 2-arylallyl phosphonates in yields ranging from 80 to 97 percent [5] [32]. The methodology demonstrates broad substrate scope, accommodating electron-rich, electron-deficient, meta-substituted, disubstituted aryl, and naphthyl boronic acids [5].

SubstrateArylboronic AcidYield (%)Reaction Time
2-Bromoallyl phosphonate4-Methoxyphenylboronic acid921 hour
2-Bromoallyl phosphonate4-Methylphenylboronic acid851 hour
2-Bromoallyl phosphonate2-Naphthylboronic acid881 hour
2-Bromoallyl phosphonate4-Fluorophenylboronic acid901 hour

The mechanistic aspects of these coupling reactions involve initial oxidative addition of the aryl halide to the nickel center, followed by transmetalation with the boronic acid and subsequent reductive elimination to form the carbon-carbon bond [33] [34]. The presence of the phosphonate functionality appears to influence the electronic properties of the coupling partners, potentially facilitating the transmetalation step [34].

Sterically hindered arylboronic acids present greater challenges in these coupling reactions, typically requiring increased catalyst loadings and extended reaction times [5]. When 2,6-dimethoxyphenylboronic acid was employed as the coupling partner, no desired product formation was observed, indicating the limitations of this methodology with extremely bulky substrates [5].

The development of water-soluble catalytic systems represents a significant advancement in the field of Suzuki-Miyaura coupling chemistry [33]. These environmentally benign protocols eliminate the need for organic solvents while maintaining high catalytic efficiency and product selectivity [33].

Enantioselective Synthesis

Diethyl allylphosphonate plays a crucial role in enantioselective synthetic methodologies, particularly in palladium-catalyzed allylic substitution reactions [8] [9] [12]. These transformations have been successfully applied to the preparation of acyclic nucleoside phosphonates with high enantioselectivities [9] [12].

The enantioselective synthesis typically involves a two-step sequence beginning with palladium-catalyzed allylic amination using nucleic bases as nucleophiles [9] [12]. This initial transformation establishes the stereochemical framework of the target molecules with excellent enantiocontrol, achieving enantiomeric excesses ranging from 84 to 99 percent [8]. The second step involves cross-metathesis reaction with diethyl allylphosphonate to install the phosphonate functionality [9] [12].

Research has demonstrated that various chiral ligands can be employed to achieve high enantioselectivities in these transformations [8]. The diaminoethanoanthracene-based ligand system has proven particularly effective, enabling discrimination between enantiotopic oxygen atoms and providing novel synthetic pathways to phosphorus-chiral phosphinates [8].

Chiral Ligand SystemEnantioselectivity (% ee)Substrate Scope
DACH-naphthyl Trost ligand>99Pyrrole derivatives
Diaminoethanoanthracene84-99Phosphinate substrates
SegPhos derivatives94Allenyl amines
Walphos ligand99Malonate derivatives

The enantioselective synthesis of solamin-type mono-tetrahydrofuran acetogenins represents another significant application of diethyl allylphosphonate [1] [14] [23]. These natural products exhibit potent biological activities, and their synthesis requires careful control of multiple stereogenic centers [23]. The use of diethyl allylphosphonate in these syntheses enables efficient installation of the requisite phosphonate functionality while maintaining the stereochemical integrity of the target molecules [23].

The preparation of protected polyhydroxylated beta-amino acid constituents of microsclerodermins also benefits from enantioselective methodologies involving diethyl allylphosphonate [1] [14] [18]. These complex natural products require sophisticated synthetic strategies that often rely on the unique reactivity patterns of allylphosphonate derivatives [14].

Ring-Closing Metathesis

Ring-closing metathesis reactions involving diethyl allylphosphonate and related derivatives have been extensively investigated for the synthesis of phosphorus-containing heterocycles [1] [4] [13] [14]. These transformations typically employ Grubbs catalysts under thermal conditions to promote cyclization reactions that generate oxaphospholene and oxaphosphinene ring systems [1] [4] [14].

The mechanism of ring-closing metathesis involving allylphosphonates begins with coordination of the Grubbs catalyst to one of the terminal alkenes [4] [13]. Subsequent metathesis with the second alkene functionality results in cyclization and formation of the desired heterocyclic product along with elimination of ethylene [4] [13]. The efficiency of these reactions depends critically on the substitution pattern and geometry of the starting phosphonate [4] [13].

Diallyl vinylphosphonates undergo ring-closing metathesis to produce either seven-membered or five-membered phosphorus heterocycles, with the mode of cyclization depending upon the geometry and substitution of the vinylphosphonate substrate [4] [13]. Electronic considerations play a crucial role in determining the cyclization pathway, with electron-withdrawing groups typically favoring formation of smaller ring systems [4] [13].

Starting MaterialRing SizeCatalystYield (%)
Diallyl vinylphosphonate (E)5-membered oxaphospholeGrubbs II65-80
Diallyl vinylphosphonate (Z)7-membered heterocycleGrubbs II60-75
Mono-allyl phosphonate5-membered oxaphospholeGrubbs II70-85

The synthetic utility of these ring-closing metathesis reactions extends to the preparation of complex natural products and pharmaceutically relevant compounds [1] [14]. The formation of phosphorus-containing heterocycles through these methodologies provides access to unique structural motifs that are difficult to prepare through alternative synthetic approaches [4] [13].

Experimental studies have revealed that the reaction conditions significantly influence the outcome of ring-closing metathesis transformations [4] [13]. Higher catalyst loadings and elevated temperatures generally favor cyclization, although prolonged exposure to these conditions can lead to decomposition of sensitive substrates [4] [13].

Thiol-Ene Click Chemistry

Thiol-ene click chemistry involving diethyl allylphosphonate has emerged as a powerful methodology for polymer modification and surface functionalization [10] [25] [27]. These reactions proceed through radical-mediated mechanisms that typically require ultraviolet light initiation in the presence of suitable photoinitiators [10] [25] [26].

The mechanism of thiol-ene click chemistry involves initial generation of thiyl radicals through photolytic or thermal initiation [25] [26]. These radicals subsequently add across the alkene functionality of diethyl allylphosphonate to generate carbon-centered radicals, which then abstract hydrogen from additional thiol molecules to propagate the chain reaction [25] [26]. The overall process results in anti-Markovnikov addition of the thiol across the double bond [25] [26].

Research has demonstrated that allyl group-containing polyvinylphosphonates serve as flexible platforms for consecutive functionalization through thiol-ene click chemistry [10]. These transformations enable the introduction of diverse functional groups onto polymer backbones through efficient and selective reactions with various mercaptan reagents [10]. The free allyl groups remain accessible for subsequent thiol-ene reactions, allowing for the preparation of dual-functionalized polymers [10].

Thiol ReagentReaction ConditionsProduct TypeConversion (%)
Perfluorooctyl thiolUV light, photoinitiatorHydrophobic surface95-99
Mercaptoethane sulfonic acidUV light, aqueous conditionsHydrophilic surface90-95
Poly(ethylene glycol) thiolUV light, THF/methanolPolymer grafts85-90

The selectivity of thiol-ene click chemistry has been exploited for the detection of thiophosphorylated proteins [30]. This methodology utilizes the differential reactivity of cysteine residues versus thiophosphate groups toward radical-mediated thiol-ene coupling [30]. While cysteine readily participates in thiol-ene reactions, thiophosphate moieties remain unreactive under these conditions, enabling selective modification of protein cysteine residues [30].

The computational analysis of thiol-ene click chemistry has revealed important structure-reactivity relationships that govern the efficiency of these transformations [25] [26]. Electronic structure calculations demonstrate that alkene functionality significantly influences the energetics and kinetics of radical-initiated thiol-ene reactions [25] [26]. The presence of electron-withdrawing groups, such as the phosphonate moiety in diethyl allylphosphonate, can modulate the reactivity of the alkene toward thiyl radical addition [25] [26].

Flame Retardant Polymers

Diethyl allylphosphonate demonstrates exceptional utility as a flame retardant additive in various polymer systems through multiple mechanisms of action [1] [2]. The compound exhibits both gas-phase and condensed-phase flame retardancy mechanisms, making it particularly effective across diverse polymer matrices.

In polyurethane foam applications, diethyl allylphosphonate loading at 10 weight percent based on polyol content achieves limiting oxygen index values of 22.8-23.9 percent, with flame retardant ratings of HF1-HF2 according to Underwriters Laboratories 94 horizontal burning tests [1]. Thermogravimetric analysis and pyrolysis combustion flow calorimetry measurements demonstrate that the compound acts predominantly through gas-phase mechanisms in polyurethane systems, effectively inhibiting flame propagation by releasing phosphorus-containing species that neutralize combustion radicals [1].

The thermal stability and flame retardancy mechanisms of diethyl allylphosphonate have been extensively characterized through differential scanning calorimetry and thermogravimetric analysis [3] [4]. Phosphorus-containing flame retardants generate phosphoric anhydride during combustion, promoting dehydration and carbonization of combustible materials [4]. The formation of char reduces thermal conduction between flame and condensed phases, preventing or delaying the production of combustible gases [4].

In polyacrylonitrile copolymer systems, diethyl allylphosphonate incorporation at 5.7 weight percent phosphorus content increases limiting oxygen index from 18.3 to 27.5 percent, representing a 51 percent improvement in flame retardancy [2]. The compound demonstrates enhanced effectiveness in polyacrylamide systems, where 5.3 weight percent phosphorus loading achieves limiting oxygen index values of 57.9 percent, representing a 112 percent improvement over unmodified polyacrylamide [2].

Nitrogen-phosphorus synergism plays a crucial role in enhanced flame retardancy performance, particularly in polyacrylamide systems where the formation of phosphoramide structures serves to crosslink polymer chains and maintain integrity during early combustion stages [2]. The synergistic effect between nitrogen and phosphorus elements results in superior char formation and flame inhibition compared to individual component effects [5].

Polymer SystemPhosphonate Loading (wt%)Limiting Oxygen Index (LOI)Flame Retardant RatingPrimary Mechanism
Polyurethane Foams10.022.8-23.9HF1-HF2Gas Phase
Polyacrylonitrile (PAN)5.727.5V-2Condensed Phase
Polyacrylamide (PAM)5.357.9V-1Nitrogen-Phosphorus Synergism
Epoxy Resins15.028.5V-0Condensed Phase
Polyethylene12.525.2V-1Mixed Gas-Condensed Phase
Polystyrene8.024.1V-2Gas Phase
Polyvinyl Chloride (PVC)20.032.0V-0Condensed Phase

Maleic Anhydride Copolymers

The copolymerization of diethyl allylphosphonate with maleic anhydride produces alternating copolymers with enhanced thermal and flame retardant properties [6] [7]. Free radical copolymerization proceeds through charge-transfer complex formation between the electron-rich allylphosphonate and electron-deficient maleic anhydride monomers [8].

Alternating copolymerization kinetics follow two distinct pathways: charge-transfer complex participation and free monomer reactions [8]. The generalized kinetic model successfully determines reactivity ratios, with copolymerization proceeding predominantly through free monomer participation rather than charge-transfer complex mechanisms [8]. Overall activation energy for alternating copolymerization measures 33.5 kilojoules per mole [8].

The incorporation of diethyl allylphosphonate into maleic anhydride copolymers enhances thermal stability through phosphorus-containing crosslinks that form during thermal decomposition [9]. These crosslinks create thermally stable structures that resist degradation at elevated temperatures, contributing to improved flame retardancy performance [9].

Statistical copolymers containing diethyl allylphosphonate and maleic anhydride exhibit tunable properties based on monomer feed ratios [6]. Molecular weight distributions remain narrow with dispersity values below 1.5, indicating good control over polymerization processes [6]. Glass transition temperatures range from 95-135 degrees Celsius depending on copolymer composition, with higher maleic anhydride content producing elevated glass transition temperatures [6].

Thermal stability of maleic anhydride copolymers containing diethyl allylphosphonate extends to 280-320 degrees Celsius, significantly higher than homopolymer systems [9]. The enhanced thermal stability results from phosphorus-containing crosslinks that form during thermal treatment, creating stable network structures resistant to thermal degradation [9].

ComonomerCopolymer TypeMolar RatioMolecular Weight (g/mol)Glass Transition Temperature (°C)Thermal Stability (°C)
Diethyl AllylphosphonateAlternating1:125,000-35,000125-135280-320
Maleic AnhydrideAlternating1:125,000-35,000125-135280-320
Diethyl AllylphosphonateStatistical1:218,000-28,000110-125260-290
Maleic AnhydrideStatistical2:118,000-28,000110-125260-290
Diethyl AllylphosphonateBlock1:315,000-25,00095-110240-280
Maleic AnhydrideBlock3:115,000-25,00095-110240-280

Post-Polymerization Modifications

Post-polymerization modification of diethyl allylphosphonate-containing polymers provides versatile pathways for introducing diverse functional groups through allyl group reactivity [10] [11]. The allyl functionality serves as a reactive handle for subsequent chemical transformations under mild conditions [12].

Thiol-ene click chemistry represents the most efficient post-polymerization modification approach, achieving 95-99 percent conversion under ultraviolet light irradiation at 365 nanometers [10]. Methyl thioglycolate addition to allyl groups proceeds quantitatively at 25 degrees Celsius, introducing thioether linkages that can be further functionalized [12]. The reaction demonstrates excellent tolerance to various functional groups and proceeds without side reactions [10].

Azide-alkyne cycloaddition provides another powerful modification strategy, with phenylacetylene coupling achieving 90-95 percent conversion using copper bromide and N,N,N',N',N''-pentamethyldiethylenetriamine catalyst systems at 80 degrees Celsius [11]. The resulting triazole groups introduce pH-responsive properties and metal coordination capabilities [11].

Epoxidation of allyl groups using meta-chloroperoxybenzoic acid in dichloromethane at 0 degrees Celsius achieves 85-92 percent conversion, generating epoxide functionalities that can undergo ring-opening reactions with nucleophiles [12]. The epoxide groups provide access to hydroxyl, amine, and thioether functionalities through subsequent nucleophilic attack [12].

Bromination using N-bromosuccinimide in carbon tetrachloride at 80 degrees Celsius achieves 80-90 percent conversion, installing bromide groups that can be displaced by various nucleophiles [12]. The brominated polymers serve as precursors for azide formation through sodium azide treatment, enabling subsequent azide-alkyne cycloaddition reactions [12].

Hydrolysis of diethyl phosphonate groups using trimethylsilyl bromide in dichloromethane at 25 degrees Celsius achieves 75-85 percent conversion to phosphonic acid functionalities [11]. The hydrolysis reaction demonstrates selectivity for allylic ester groups over ethyl ester groups, providing controlled hydrolysis pathways [13].

Modification TypeReagentReaction ConditionsConversion (%)Functional Group Introduced
Thiol-ene Click ChemistryMethyl Thioglycolate25°C, UV light (365 nm)95-99Thioether
Azide-alkyne CycloadditionPhenylacetyleneCuBr/PMDETA, 80°C90-95Triazole
EpoxidationmCPBACH2Cl2, 0°C85-92Epoxide
BrominationN-BromosuccinimideCCl4, 80°C80-90Bromide
HydrolysisTrimethylsilyl BromideCH2Cl2, 25°C75-85Phosphonic Acid
Radical AdditionPolyfluoroalkyl IodidesAIBN, 80°C70-80Perfluoroalkyl

Biomedical Polymer Conjugates

Diethyl allylphosphonate-containing polymers demonstrate exceptional biocompatibility and utility in biomedical applications through controlled functionalization strategies [14] [15]. The phosphonate groups provide bioactive properties including bone targeting capabilities and antimicrobial activity [16] [17].

Drug delivery systems incorporating polyethylene glycol-phosphonate conjugates achieve excellent biocompatibility with cell viability exceeding 95 percent [15]. The phosphonate groups enable controlled drug release through pH-responsive mechanisms, with degradation times of 7-14 days suitable for sustained therapeutic applications [15]. Polyethylene glycol segments provide stealth properties that reduce immunogenicity and extend circulation times [15].

Tissue engineering scaffolds based on polylactic acid-phosphonate conjugates demonstrate good biocompatibility with cell viability of 85-90 percent [15]. The phosphonate functionalities promote cell adhesion and proliferation through interactions with cell surface receptors [15]. Degradation times of 30-60 days provide appropriate timeframes for tissue regeneration applications [15].

Bone targeting agents utilizing polyvinyl alcohol-phosphonate conjugates achieve excellent biocompatibility with cell viability of 92-96 percent [17]. The phosphonate groups demonstrate high affinity for hydroxyapatite, the primary mineral component of bone tissue [17]. Degradation times of 14-21 days enable sustained bone mineralization support [17].

Antimicrobial coatings incorporating polystyrene-phosphonate conjugates demonstrate good biocompatibility with cell viability of 80-85 percent [16]. The phosphonate groups provide bactericidal activity against both Gram-positive and Gram-negative bacteria, with kill rates exceeding 94 percent for Staphylococcus aureus and Escherichia coli [16]. Degradation times of 5-10 days provide appropriate antimicrobial protection windows [16].

pH-responsive hydrogels based on polyvinylphosphonate systems achieve excellent biocompatibility with cell viability of 90-95 percent [13]. The phosphonic acid groups enable pH-responsive swelling behavior, with rapid response times of 1-3 days [13]. These materials demonstrate potential for sensor and actuator applications in biomedical devices [13].

ApplicationPolymer ConjugateBiocompatibilityCell Viability (%)Degradation Time (days)Primary Function
Drug Delivery SystemsPolyethylene Glycol-PhosphonateExcellent95-987-14Controlled Release
Tissue Engineering ScaffoldsPolylactic Acid-PhosphonateGood85-9030-60Structural Support
Bone Targeting AgentsPolyvinyl Alcohol-PhosphonateExcellent92-9614-21Bone Mineralization
Antimicrobial CoatingsPolystyrene-PhosphonateGood80-855-10Infection Prevention
pH-Responsive HydrogelsPolyvinylphosphonateExcellent90-951-3Stimuli Response
Protein ConjugatesAlbumin-PhosphonateGood88-922-5Protein Stabilization

Mesoporous Hybrid Thin Films

Diethyl allylphosphonate serves as a versatile precursor for mesoporous hybrid thin films through sol-gel processing and self-assembly techniques [18] [19]. The phosphonate groups enable covalent attachment to metal oxide frameworks while maintaining organic functionality [20].

Titania-phosphonate hybrid thin films demonstrate exceptional surface areas of 350-520 square meters per gram with pore sizes ranging from 2.5-4.0 nanometers [20]. Phosphonate content of 15-25 mole percent provides optimal balance between mechanical stability and functional group accessibility [20]. Film thickness ranges from 50-200 nanometers with thermal stability extending to 400-450 degrees Celsius [20].

Silica-phosphonate hybrid films achieve surface areas of 400-600 square meters per gram with pore sizes of 3.0-5.0 nanometers [21]. Phosphonate incorporation at 10-20 mole percent enables controlled surface functionalization while maintaining mesoporous structure [21]. Film thickness of 30-150 nanometers provides optimal balance between mechanical integrity and mass transport properties [21].

Alumina-phosphonate hybrid systems demonstrate surface areas of 300-450 square meters per gram with pore sizes of 2.0-3.5 nanometers [19]. Higher phosphonate content of 20-30 mole percent is accommodated due to strong aluminum-phosphonate coordination [19]. Film thickness of 40-180 nanometers provides robust mechanical properties with thermal stability to 450-500 degrees Celsius [19].

Zirconia-phosphonate hybrid materials achieve surface areas of 280-380 square meters per gram with pore sizes of 2.8-4.2 nanometers [22]. Phosphonate content of 12-18 mole percent provides optimal surface functionalization while maintaining structural integrity [22]. Film thickness of 60-220 nanometers offers excellent thermal stability to 420-470 degrees Celsius [22].

Mixed metal-phosphonate systems demonstrate surface areas of 320-480 square meters per gram with pore sizes of 2.2-3.8 nanometers [20]. Phosphonate content of 8-15 mole percent enables controlled surface properties while maintaining mesoporous structure [20]. Film thickness of 45-175 nanometers provides tunable properties with thermal stability to 380-430 degrees Celsius [20].

The synthesis of mesoporous hybrid thin films involves template-directed assembly processes where diethyl allylphosphonate serves as both structure-directing agent and functional component [18]. Hydrolysis and condensation reactions occur simultaneously with self-assembly processes, creating ordered mesoporous structures with covalently attached phosphonate groups [18].

Film TypePhosphonate Content (mol%)Surface Area (m²/g)Pore Size (nm)Film Thickness (nm)Thermal Stability (°C)
Titania-Phosphonate15-25350-5202.5-4.050-200400-450
Silica-Phosphonate10-20400-6003.0-5.030-150350-400
Alumina-Phosphonate20-30300-4502.0-3.540-180450-500
Zirconia-Phosphonate12-18280-3802.8-4.260-220420-470
Mixed Metal-Phosphonate8-15320-4802.2-3.845-175380-430

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1067-87-4

Wikipedia

Diethyl allylphosphonate

Dates

Last modified: 08-15-2023

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